5-Bromo-4-phenyloxazole-2-carbaldehyde
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Overview
Description
5-Bromo-4-phenyloxazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol. This compound is characterized by the presence of a bromine atom at the 5-position, a phenyl group at the 4-position, and an aldehyde group at the 2-position of the oxazole ring. It is a useful research chemical and is often employed as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-phenyloxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromo-2-nitrobenzaldehyde with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-phenyloxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: 5-Bromo-4-phenyloxazole-2-carboxylic acid.
Reduction: 5-Bromo-4-phenyloxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-phenyloxazole-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-phenyloxazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-phenylthiazole-2-carbaldehyde: Similar structure but with a thiazole ring instead of an oxazole ring.
5-Bromo-4-phenyl-1,3-oxazole-2-carbaldehyde: Another isomer with slight structural differences.
Uniqueness
5-Bromo-4-phenyloxazole-2-carbaldehyde is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a bromine atom, phenyl group, and aldehyde functionality makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H6BrNO2 |
---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
5-bromo-4-phenyl-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO2/c11-10-9(12-8(6-13)14-10)7-4-2-1-3-5-7/h1-6H |
InChI Key |
SULGIECNVIACSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)C=O)Br |
Origin of Product |
United States |
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